Tumidulin

描述

Lichens as a Source of Bioactive Compounds for Academic Inquiry

Lichens, symbiotic organisms comprising a fungus (mycobiont) and a photoautotrophic partner (photobiont, typically an alga or cyanobacterium), are recognized as a prolific source of unique secondary metabolites nih.govfrontiersin.orgmdpi.comresearchgate.netcambridge.orgmattioli1885journals.com. These specialized compounds, often accumulating on the exterior surfaces of the fungal hyphae, exhibit a broad spectrum of biological activities, including antibiotic, antimycobacterial, antiviral, anti-inflammatory, analgesic, antipyretic, antiproliferative, and cytotoxic effects nih.govfrontiersin.orgcambridge.orgmattioli1885journals.comnih.govresearchgate.netmdpi.comresearchgate.netspringermedizin.de. The chemical diversity of lichen secondary metabolites, estimated to exceed 1000 different compounds, makes them a powerful natural resource for pharmaceutical reagent screening mdpi.comresearchgate.netmdpi.com. Despite their promising potential, the biotechnological exploitation of lichens is often challenged by their slow growth rates nih.govcambridge.org. Academic inquiry into these compounds aims to overcome such limitations through advanced techniques like axenic cultivation and targeted synthesis of natural products or their derivatives cambridge.org.

Contextualizing Tumidulin within Lichen Natural Product Chemistry

Within the expansive field of lichen natural product chemistry, this compound stands out as a notable secondary metabolite. Chemically, this compound is also known as methyl 3,5-dichlorolecanorate nih.govresearchgate.netnih.govnih.gov. This compound was initially identified in Ramalina ceruchis var. tumidula and subsequently isolated from the lichen Niebla sp. collected from Chile mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Its discovery and subsequent research highlight the ongoing efforts to explore the vast chemical repertoire of lichens for potential biomedical applications, particularly in areas such as cancer research researchgate.netnih.govresearchgate.netresearchgate.netnih.gov.

Detailed Research Findings on this compound

Recent academic research has focused on the biological activities of this compound, particularly its inhibitory effects on cancer stem cells. Studies have demonstrated that this compound acts as a potent inhibitor of colorectal cancer (CRC) cell stemness researchgate.netnih.govresearchgate.netresearchgate.netnih.gov.

Structure

3D Structure

属性

CAS 编号 |

4382-39-2 |

|---|---|

分子式 |

C17H14Cl2O7 |

分子量 |

401.2 g/mol |

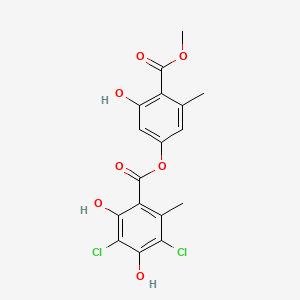

IUPAC 名称 |

(3-hydroxy-4-methoxycarbonyl-5-methylphenyl) 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C17H14Cl2O7/c1-6-4-8(5-9(20)10(6)16(23)25-3)26-17(24)11-7(2)12(18)15(22)13(19)14(11)21/h4-5,20-22H,1-3H3 |

InChI 键 |

CSRJYVIKHJFLSA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)C |

规范 SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)C |

其他CAS编号 |

4382-39-2 |

产品来源 |

United States |

Discovery and Ecological Context of Tumidulin

Inhibition of Spheroid Formation

Tumidulin has been shown to significantly reduce spheroid formation in various colorectal cancer cell lines, including CSC221, DLD1, and HT29 cells. This inhibitory activity is observed in a dose-dependent manner researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Importantly, studies indicate that this compound's effects on spheroid formation are not due to general cytotoxicity or inhibition of cell proliferation at the tested concentrations, suggesting a specific impact on the stemness properties of these cells nih.gov.

Table 1: EC50 Values for this compound's Inhibition of Spheroid Formation in Colorectal Cancer Cell Lines

| Cell Line | EC50 (µg/mL) | EC50 (µM) |

| CSC221 | 2.609 | 6.523 |

| DLD1 | 1.926 | 4.815 |

| HT29 | 1.944 | 4.860 |

Specific Source Organisms (e.g., Niebla sp.)

Downregulation of Cancer Stem Markers

Treatment with this compound leads to a reduction in the mRNA expression and protein levels of several key cancer stem cell markers. These markers include aldehyde dehydrogenase-1 (ALDH1), cluster of differentiation 133 (CD133), CD44, Lgr5, and Musashi-1 researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. The downregulation of these markers further supports this compound's role in suppressing the stemness potential of colorectal cancer cells.

Suppression of Hedgehog (Hh) Signaling Pathway

Research indicates that this compound's inhibitory activity on CRC cell stemness involves the suppression of the Hedgehog (Hh) signaling pathway researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com. Specifically, this compound decreases the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein (Gli) promoter. Western blotting analyses have confirmed reduced protein levels of Gli1, Gli2, and Smoothened (SMO) following this compound treatment researchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.com. The observed activity of this compound was not present in the presence of Gli and SMO inhibitors, reinforcing the involvement of the Hh signaling pathway in its mechanism of action nih.govresearchgate.netnih.gov. While the Hh pathway is implicated, further investigation is required to determine if other signaling pathways are also involved in the downregulation of Gli protein expression, as Gli can be activated through both Hh-dependent and Hh-independent mechanisms nih.govmdpi.com.

Biosynthetic Pathways and Chemical Modifications of Tumidulin

Overview of Depside Biosynthesis Relevant to Tumidulin

Depsides are a prominent class of polyphenolic polyketides predominantly synthesized by lichenized fungi. mdpi.commdpi.combiorxiv.orgnih.gov These compounds are characterized by two or more aromatic rings, often derived from orcinol (B57675) or β-orcinol, interconnected by ester linkages. mdpi.combiorxiv.orgnih.govtandfonline.com The biosynthesis of depsides proceeds via the polymalonate pathway, also known as the polyketide pathway, which involves the iterative condensation of acetyl units originating from malonyl-CoA. mdpi.comresearchgate.net A key feature of this pathway is that a single polyketide synthase (PKS) enzyme is frequently responsible for both the construction of the individual phenolic rings and the subsequent formation of the ester bond that links them into a depside. biorxiv.orgtandfonline.comresearchgate.net

Role of Polyketide Synthase Enzymes

The primary enzymes governing depside biosynthesis are non-reducing polyketide synthases (NR-PKSs). mdpi.combiorxiv.orgresearchgate.netrsc.orgresearchgate.net These PKSs are iterative enzymes, meaning they perform multiple rounds of condensation reactions, and are composed of several distinct functional domains. mdpi.com Notably, the presence of two acyl carrier protein (ACP) domains within these PKSs has been specifically associated with the production of depsides in fungi. mdpi.combiorxiv.org While NR-PKSs are central to the carbon backbone assembly, some research suggests that specific fatty acid synthases (FASs) may also play a crucial role by providing the necessary acyl chain starter units to the PKSs. mdpi.combiorxiv.org Despite advances in understanding the general mechanisms, the precise PKSs responsible for the biosynthesis of many individual depsides, including this compound, remain to be fully elucidated. mdpi.combiorxiv.orgresearchgate.net

Strategies for this compound Derivatization and Analog Generation

Chemical derivatization is a fundamental strategy in natural product research, employed to modify existing compounds like this compound to enhance their desirable properties, overcome limitations, or explore novel biological activities. researchgate.netresearchgate.netsigmaaldrich.comgeorgiasouthern.edu Given this compound's depside structure, it presents various functional groups amenable to chemical modification, leading to the generation of this compound-like compounds or analogs. mdpi.comresearchgate.netdokumen.pub

Design Principles for Novel this compound-like Compounds

The design of novel this compound-like compounds often draws inspiration from established natural product chemistry, focusing on creating "pseudo-natural products" by strategically combining fragments derived from natural sources. nih.gov This approach aims to yield molecules with unprecedented structures and bioactivities that might not be accessible through natural biosynthesis or conventional synthetic methods. nih.gov Structural modifications can be designed to alleviate inherent structural constraints of the parent molecule or to fine-tune specific activities. researchgate.net Modern drug discovery also leverages concepts like "SAR by Space," which involves systematically searching vast "make-on-demand" chemical spaces for compounds structurally related to a lead molecule, thereby accelerating the identification of promising analogs. biosolveit.de

Exploration of Chemical Space in Related Structural Families

The exploration of chemical space involves identifying and synthesizing promising molecules from an immense theoretical pool of possible chemical structures. biosolveit.defrontiersin.orgrsc.orgnaturalproducts.net This process is increasingly facilitated by advanced techniques such as combinatorial chemistry, DNA-encoded libraries, and the generation of virtual compound libraries. frontiersin.org Computational methods, including machine learning (ML) and artificial intelligence (AI), are transforming this field by enabling the de novo design of novel molecular scaffolds and the efficient navigation of chemical space to predict desired properties. biosolveit.defrontiersin.org For depsides, as a structurally related family of natural products, these strategies can be applied to systematically explore variations around the this compound scaffold, potentially leading to the discovery of new bioactive molecules with improved profiles. dokumen.pub

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are critical investigations aimed at identifying the specific structural features or moieties within a molecule that are responsible for its observed biological activity. georgiasouthern.edu For this compound, SAR studies are particularly important for optimizing its potential as a therapeutic agent, especially given its reported activity against colorectal cancer stem cells. mdpi.combics.re.krmdpi-res.commdpi-res.comresearchgate.net These studies are crucial for understanding how modifications to the this compound structure impact its efficacy and selectivity. cas.org

Computational Approaches in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of medicinal chemistry and drug discovery, aiming to establish correlations between the chemical structure of a compound and its observed biological activity rsc.orgmdpi.com. Computational approaches have become indispensable tools for systematically analyzing SAR information, especially within large datasets rsc.org. These methods allow for the prediction of biological activity, optimization of lead compounds, and elucidation of molecular mechanisms of action nih.gov.

For compounds like this compound, which exhibit potent biological activities such as inhibiting colorectal cancer cell stemness nih.govcolab.ws, computational SAR methods can provide valuable insights. Although specific detailed computational SAR studies solely focused on this compound are not extensively reported in the provided search results, the general principles and techniques of computational SAR are highly applicable to natural products with therapeutic potential.

Common computational approaches utilized in SAR analysis that could be applied to this compound and similar lichen metabolites include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activities. These models can predict the activity of new compounds based on their structural features nih.gov.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, providing insights into binding affinity and the specific interactions at the molecular level. This compound has been shown to decrease the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein (Gli) promoter and reduce Gli1, Gli2, and Smoothened (SMO) protein levels, indicating potential protein targets nih.govcolab.ws. Molecular docking could help visualize and quantify these interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, allowing researchers to study the conformational changes of both the ligand and the target protein, and to assess the stability of the ligand-protein complex researchgate.netresearchgate.net.

Virtual Screening: This high-throughput computational method screens large databases of chemical compounds to identify potential hits that are likely to bind to a specific biological target, based on their structural properties researchgate.net. This could be used to identify this compound analogs with improved activity or selectivity.

Machine Learning and Artificial Intelligence: Advanced machine learning algorithms, including PubChem-Tree models, Support Vector Machines (SVM), and Random Forests (RF), are increasingly used to build predictive models for biological activity and to identify key substructures responsible for activity mdpi.commdpi.com. These methods can analyze complex SAR landscapes and accelerate drug discovery rsc.org.

The application of these computational methods would enable a deeper understanding of how the specific structural features of this compound contribute to its observed biological effects, such as its inhibitory activity against cancer stem markers like aldehyde dehydrogenase-1 (ALDH1), CD133, CD44, Lgr5, and Musashi-1, and its impact on signaling pathways like Hedgehog, WNT, STAT3, NF-κB, and AP-1 researchgate.netnih.govcolab.ws. By integrating experimental data with computational predictions, researchers can rationally design and synthesize novel this compound derivatives with enhanced potency, selectivity, and desirable pharmacological profiles.

Cellular and Molecular Mechanisms of Tumidulin S Biological Activity

Modulation of Cancer Stem Cell Phenotypes

Tumidulin effectively modulates cancer stem cell phenotypes by inhibiting spheroid formation and reducing the expression of key cancer stem cell markers in colorectal cancer cell lines. cloudna.cnoncotarget.com

This compound has been shown to reduce spheroid formation, a hallmark of cancer stem cell self-renewal, in various colorectal cancer cell lines, including CSC221, DLD1, and HT29. cloudna.cnoncotarget.com This inhibitory activity is dose-dependent. For instance, this compound did not inhibit spheroid formation in CSC221 cells at 1.25 µg/mL (3.1 µM), but it significantly decreased the spheroid number in DLD1 and HT29 cells at this concentration. cloudna.cn Quantitative analysis confirmed a dose-dependent inhibition across all three cell lines. cloudna.cn

The effective concentrations for 50% inhibition (EC50) of spheroid formation by this compound in these cell lines are summarized below: cloudna.cn

| Cell Line | EC50 (µg/mL) | EC50 (µM) |

| CSC221 | 2.609 | 6.523 |

| DLD1 | 1.926 | 4.815 |

| HT29 | 1.944 | 4.860 |

Treatment with this compound leads to a reduction in both mRNA expression and protein levels of several established cancer stem cell markers. These markers include aldehyde dehydrogenase-1 (ALDH1), cluster of differentiation 133 (CD133), CD44, Lgr5, and Musashi-1 (Msi-1). cloudna.cnoncotarget.com This downregulation was observed at concentrations of 2.5 and 5 µg/mL (equivalent to 6.25 and 12.5 µM, respectively) in CSC221 cells. cloudna.cn

Inhibition of Spheroid Formation in Colorectal Cancer Cell Lines

Specific Signaling Pathway Interference

This compound's inhibitory effects on colorectal cancer stemness are significantly mediated through its interference with the Hedgehog (Hh) signaling pathway. cloudna.cnoncotarget.com

The Hedgehog signaling pathway plays a crucial role in regulating stem cell activity, including self-renewal and proliferation. cloudna.cnwikipedia.org this compound has been identified as a potent inhibitor of this pathway, contributing to its anti-stemness activity. cloudna.cnoncotarget.com The activity of this compound was not observed in the presence of known Gli and SMO inhibitors, further confirming the involvement of this pathway. cloudna.cnneobioscience.com

This compound treatment results in a significant downregulation of key proteins within the Hedgehog signaling pathway, specifically Gli1, Gli2, and Smoothened (SMO). cloudna.cnuniprot.org Western blot analysis confirmed decreased protein levels of Gli1, Gli2, and SMO following this compound treatment. cloudna.cnuniprot.org For instance, in CSC221 cells, both Gli1 and Gli2 protein levels were significantly downregulated by this compound at concentrations of 2.5 or 5 µg/mL (6.25 or 12.5 µM). cloudna.cnuniprot.org Gli2 protein levels were observed to decrease to a greater extent than Gli1. cloudna.cnuniprot.org Similarly, SMO protein levels were also reduced by this compound at these concentrations. cloudna.cnuniprot.org

Beyond protein expression, this compound also effectively inhibits the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein (Gli) promoter. cloudna.cnoncotarget.com Reporter assays conducted using the HEK293T cell line, transfected with Gli-luc, demonstrated that Gli-luc activity was significantly downregulated by this compound in a dose-dependent manner. cloudna.cnuniprot.org This suggests that this compound interferes with the Hh signaling pathway by suppressing both the protein levels and the transcriptional function of Gli, which is a terminal effector of the SHH signaling pathway. cloudna.cnuniprot.org

Downregulation of Gli and SMO Protein Expression

Interaction with ALDH1 Expression via Hh Signaling

This compound significantly impacts the expression of Aldehyde Dehydrogenase-1 (ALDH1), a widely recognized marker for cancer stem cells (CSCs) due to its crucial role in stemness maintenance and cellular differentiation nih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.orgnih.gov. Studies have demonstrated that treatment with this compound leads to a reduction in both mRNA and protein levels of ALDH1 in colorectal cancer cells nih.govresearchgate.netnih.gov.

The mechanism underlying this compound's effect on ALDH1 expression involves the Hedgehog (Hh) signaling pathway nih.govmdpi.comfrontiersin.orgnih.gov. This compound has been shown to downregulate the protein levels of Gli1, Gli2, and Smoothened (SMO), which are key components of the Hh pathway nih.govresearchgate.netnih.gov. Furthermore, this compound decreases the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein (Gli) promoter, a central transcription factor in the Hh pathway nih.govresearchgate.netnih.gov. The inhibitory activity of this compound on ALDH1 expression was found to be dependent on Gli and SMO, as its effects were not observed in the presence of specific Gli and SMO inhibitors nih.gov. This indicates that this compound suppresses colorectal cancer cell stemness by inhibiting the Hh signaling pathway, thereby reducing the expression of ALDH1 and other CSC markers nih.govresearchgate.net.

Investigation of Other Potentially Modulated Pathways (e.g., Wnt, STAT3, NF-κB, AP-1)

Beyond the Hedgehog pathway, investigations have explored this compound's potential modulation of other critical signaling pathways involved in cancer stemness. This compound has been reported to downregulate Musashi-1 (Msi-1) mRNA expression, another cancer stem cell marker nih.govresearchgate.netnih.govresearchgate.net.

However, direct studies on this compound's impact on certain other pathways have yielded specific results. For instance, reporter assays investigating the Wnt/β-catenin (TOPFLASH-luc activity) and Notch (Hes-1-luc activity) signaling pathways showed no significant modulation by this compound treatment nih.gov. While some related lichen secondary metabolites or their analogs have been indicated to influence pathways such as Wnt, STAT3, NF-κB, and AP-1 researchgate.net, primary research specifically on this compound has not consistently established its direct modulation of these particular pathways in the same manner as the Hedgehog pathway nih.gov.

Analysis of Downstream Cellular Responses

This compound's molecular interactions translate into significant downstream cellular responses, particularly affecting the stemness and self-renewal capabilities of cancer cells.

Effects on Cell Differentiation Processes

This compound's ability to decrease the stemness potential of colorectal cancer cells implies an influence on cellular differentiation processes nih.govresearchgate.netresearchgate.netnih.gov. Cancer stem cells are characterized by their undifferentiated state and high expression of stem markers. By reducing the expression of these markers, this compound promotes a shift away from this undifferentiated, stem-like phenotype.

Specifically, this compound treatment leads to a reduction in the mRNA and protein levels of several key cancer stem markers, including ALDH1, Cluster of Differentiation 133 (CD133), CD44, Leucine-rich repeat-containing G-protein coupled receptor 5 (Lgr5), and Musashi-1 nih.govresearchgate.netnih.gov. The downregulation of these markers suggests that this compound influences the cellular machinery responsible for maintaining the undifferentiated state, thereby impacting the potential for differentiation.

Table 1: Effect of this compound on Cancer Stem Marker Expression

| Cancer Stem Marker | Effect of this compound Treatment (mRNA & Protein Levels) |

| ALDH1 | Decreased nih.govresearchgate.netnih.gov |

| CD133 | Decreased nih.govresearchgate.netnih.gov |

| CD44 | Decreased nih.govresearchgate.netnih.gov |

| Lgr5 | Decreased nih.govresearchgate.netnih.gov |

| Musashi-1 | Decreased nih.govresearchgate.netnih.govresearchgate.net |

Impact on Self-Renewal Potential

A hallmark of cancer stem cells is their capacity for self-renewal, which contributes to tumor initiation, progression, and resistance to therapy mdpi.com. This compound has been shown to significantly inhibit the self-renewal potential of colorectal cancer cells nih.govresearchgate.netresearchgate.netnih.gov.

This inhibitory effect is quantitatively demonstrated through spheroid formation assays, a standard method for assessing the self-renewal capacity of CSCs. This compound effectively reduces spheroid formation in various CRC cell lines, including CSC221, DLD1, and HT29, in a dose-dependent manner nih.govresearchgate.net. The half-maximal effective concentration (EC50) values highlight the potency of this compound in suppressing this critical stem cell property.

Table 2: this compound's Effect on Spheroid Formation in Colorectal Cancer Cells

| Cell Line | EC50 (µg/mL) nih.gov | EC50 (µM) nih.gov |

| CSC221 | 2.609 | 6.523 |

| DLD1 | 1.926 | 4.815 |

| HT29 | 1.944 | 4.860 |

These findings collectively indicate that this compound's modulation of the Hh signaling pathway and subsequent downregulation of CSC markers lead to a tangible reduction in the self-renewal capacity of cancer cells, thereby impacting their stemness potential.

Advanced Research Methodologies for Tumidulin Investigations

In Vitro Model Systems for Efficacy Evaluation

In vitro model systems are crucial for evaluating the efficacy of compounds like tumidulin by providing controlled environments to study cellular responses and signaling pathways. These models enable detailed investigations into this compound's impact on cancer cell behavior, including stemness, proliferation, and differentiation.

Colorectal Cancer Cell Line Applications (e.g., CSC221, DLD1, HT29)

Colorectal cancer cell lines serve as fundamental tools for assessing this compound's anti-cancer potential. Notably, CSC221, DLD1, and HT29 cell lines have been extensively utilized in this compound research. This compound has been shown to significantly reduce spheroid formation in these cell lines, indicating its ability to inhibit cancer stemness nih.govresearchgate.netmdpi.comresearchgate.netdntb.gov.uanih.gov. Quantitative analyses have demonstrated a dose-dependent inhibition of spheroid formation across these cell lines nih.govresearchgate.net.

The half-maximal effective concentration (EC50) values for this compound's inhibition of spheroid formation in these CRC cell lines are summarized in the table below nih.gov:

| Cell Line | EC50 (µg/mL) | EC50 (µM) |

| CSC221 | 2.609 | 6.523 |

| DLD1 | 1.926 | 4.815 |

| HT29 | 1.944 | 4.860 |

Furthermore, this compound treatment has been observed to decrease the messenger RNA (mRNA) and protein expression levels of several key cancer stem cell markers, including aldehyde dehydrogenase-1 (ALDH1), cluster of differentiation 133 (CD133), CD44, Lgr5, and Musashi-1 nih.govresearchgate.net. Importantly, studies have indicated that this compound's effects on these CRC cells are not primarily due to cytotoxicity, as cell viability was not significantly affected at concentrations up to 12.5 µM (5 µg/mL) nih.gov. DLD1 and HT29 are well-established colorectal cancer cell lines, while CSC221 represents a human colorectal adenocarcinoma-enriched cancer stem cell line, providing a relevant model for studying stemness inhibition researchgate.netamegroups.orgnih.govresearchgate.net.

Reporter Assays for Signaling Pathway Analysis

Reporter assays are indispensable for dissecting the specific molecular signaling pathways influenced by this compound. These assays involve transfecting cells with reporter genes linked to specific gene regulatory elements, allowing researchers to monitor changes in transcriptional activity in response to compound treatment thermofisher.comlubio.ch.

In investigations of this compound, reporter assays were performed using HEK293T cells transfected with firefly luciferase gene-conjugated plasmids for Gli-luc, TOPFLASH-luc, and Hes-1-luc nih.govresearchgate.net. These constructs are designed to report on the activity of the Hedgehog (Hh), Wnt/β-catenin, and Notch signaling pathways, respectively nih.gov. Results revealed that only the Gli-luc activity was significantly downregulated by this compound in a dose-dependent manner, strongly implicating the Hedgehog signaling pathway in this compound's mechanism of inhibiting CRC stemness nih.govresearchgate.netresearchgate.net.

Further confirmation of Hh pathway involvement was obtained through Western blotting, which demonstrated decreased protein levels of Gli1, Gli2, and Smoothened (SMO) in CSC221 cells treated with this compound nih.govresearchgate.netresearchgate.net. Specifically, this compound at concentrations of 2.5 or 5 µg/mL (6.25 or 12.5 µM) led to a significant downregulation of Gli1/2 and SMO protein levels, with Gli2 showing a more pronounced decrease than Gli1 researchgate.net. The observation that this compound's activity was abrogated in the presence of Gli and SMO inhibitors further supports the critical role of the Hh signaling pathway in its anti-stemness effects nih.govresearchgate.net.

Spheroid and Colony Formation Assays

Spheroid formation assays are a key in vitro method for evaluating the self-renewal capacity of cancer stem cells, a hallmark of cancer stemness researchgate.netnih.gov. This compound's ability to reduce spheroid formation in CSC221, DLD1, and HT29 cells in a dose-dependent manner is a direct measure of its inhibitory effect on this stem-like property nih.govresearchgate.net.

Beyond spheroid formation, colony formation assays, such as those conducted in soft agar, are also employed to assess the proliferative and self-renewal potential of cancer cells researchgate.netnih.gov. While the primary research on this compound specifically highlights spheroid formation, the broader context of cancer stem cell research often utilizes both spheroid and colony formation assays to provide a comprehensive evaluation of a compound's impact on stemness-related characteristics researchgate.netnih.gov.

Specialized Analytical Techniques in this compound Research

The precise characterization and purification of this compound necessitate the use of advanced analytical techniques that can separate, identify, and confirm the molecular structure of the compound.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique used in this compound research for both the fractionation of crude lichen extracts and the subsequent analysis and purification of this compound nih.govresearchgate.net. HPLC allows for the separation of components within a complex mixture based on their differential affinities for a mobile phase and a stationary phase within a chromatographic column shimadzu.comopenaccessjournals.com.

In the isolation of this compound from Niebla sp. acetone (B3395972) extracts, HPLC was employed with a specific methodology nih.gov. The analysis utilized an Agilent 1260 instrument equipped with a YMC-Pack ODS reversed-phase column A (150 × 4.6 mm internal diameter, 5 µm particle size, 12 nm pore size) nih.gov. Elution was carried out at a flow rate of 1 mL/min using a solvent system composed of methanol:water:phosphoric acid (80:20:1, v/v/v) at a column temperature of 40 °C nih.gov. This rigorous approach enabled the collection of the active fraction identified as this compound, and subsequent HPLC assays confirmed its purity, yielding a single peak nih.gov. HPLC is highly valued for its exceptional resolution, accuracy, and efficiency in separating and quantifying compounds openaccessjournals.comrroij.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of liquid chromatography with the molecular identification capabilities of mass spectrometry frontiersin.orgub.eduthermofisher.comnih.gov. This technique was critical in confirming the structure of this compound after its isolation.

The structure of the purified this compound, with a molecular weight of 401.192 g/mol and a purity exceeding 99%, was confirmed through LC-MS analysis nih.gov. LC-MS provides precise structural characterization by separating components and then ionizing them for mass analysis, allowing for the determination of molecular weight and the identification of putative structures through fragmentation patterns frontiersin.orgub.eduthermofisher.comtulane.edu. The advantage of LC-MS is its ability to analyze non-volatile molecules without the need for derivatization, making sample preparation more straightforward and enabling comprehensive molecular characterization ub.eduthermofisher.com.

Western Blotting for Protein Expression Analysis

Western blotting is a widely utilized technique for the qualitative and quantitative assessment of protein expression levels within biological samples americanelements.commdpi.com. This method allows researchers to detect specific proteins, analyze changes in their expression in response to various stimuli, and assess post-translational modifications americanelements.comctdbase.org. In the context of this compound research, Western blotting has been instrumental in demonstrating its impact on key proteins associated with cancer stemness and signaling pathways.

Studies have shown that this compound treatment leads to a significant decrease in the protein levels of Gli1 and Gli2, as well as Smoothened (SMO), which are critical components of the Hedgehog (Hh) signaling pathway wikipedia.orgwikipedia.orgijprajournal.com. The reduction in Gli2 protein was observed to be more pronounced than that of Gli1 . Furthermore, this compound treatment at concentrations of 2.5 or 5 μg/mL (equivalent to 6.25 or 12.5 µM) effectively reduced SMO protein levels . These findings suggest that this compound inhibits the Hh signaling pathway by suppressing the expression of Gli proteins and SMO .

Beyond the Hh pathway, Western blotting also revealed that this compound treatment reduced the protein levels of several established cancer stem cell (CSC) markers in colorectal cancer cells, including Aldehyde Dehydrogenase-1 (ALDH1), Cluster of Differentiation 133 (CD133), CD44, Lgr5, and Musashi-1 wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org. These results indicate this compound's broad effect on reducing the stemness characteristics of CRC cells.

Table 1: Effect of this compound on Protein Expression Levels in Colorectal Cancer Cells (Western Blot Analysis)

| Protein Target | Effect of this compound Treatment | Relevant Concentration(s) | Pathway/Role | Citation |

| Gli1 | Decreased protein levels | Not specified (general treatment) | Hedgehog signaling pathway, transcription factor | wikipedia.orgwikipedia.orgijprajournal.com |

| Gli2 | Decreased protein levels (more pronounced than Gli1) | Not specified (general treatment) | Hedgehog signaling pathway, transcription factor | wikipedia.orgwikipedia.orgijprajournal.com |

| Smoothened (SMO) | Reduced protein levels | 2.5 or 5 μg/mL (6.25 or 12.5 µM) | Hedgehog signaling pathway, transcriptional regulator | wikipedia.orgwikipedia.orgijprajournal.com |

| ALDH1 | Reduced protein levels | Not specified (general treatment) | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| CD133 | Reduced protein levels | Not specified (general treatment) | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| CD44 | Reduced protein levels | Not specified (general treatment) | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| Lgr5 | Reduced protein levels | Not specified (general treatment) | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| Musashi-1 | Reduced protein levels | Not specified (general treatment) | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR), also known as real-time PCR, is a highly sensitive and specific technique used for the accurate and quantitative measurement of gene expression levels guidetopharmacology.org. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by amplification and detection of target sequences in real-time using fluorescent dyes or probes ijprajournal.comguidetopharmacology.org. This method is crucial for understanding transcriptional changes induced by chemical compounds.

In this compound investigations, qRT-PCR has been employed to assess its effects on the mRNA expression of cancer stem markers and key signaling pathway components. This compound treatment was found to significantly downregulate the mRNA expression levels of cancer stem markers such as ALDH1, CD133, CD44, Lgr5, and Musashi-1 in colorectal cancer cells wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org. These transcriptional changes align with the observed reductions in corresponding protein levels, further supporting this compound's role in inhibiting cancer stemness ijprajournal.com.

Furthermore, reporter assays, which often utilize gene expression readouts, demonstrated that this compound treatment dose-dependently downregulated Gli-luc activity, indicating a direct impact on the transcriptional activity of the Gli promoter wikipedia.org. This finding reinforces the Western blot data suggesting this compound's inhibitory effect on the Hedgehog signaling pathway at the transcriptional level wikipedia.org.

Table 2: Effect of this compound on Gene Expression Levels in Colorectal Cancer Cells (qRT-PCR Analysis)

| Gene Target (mRNA) | Effect of this compound Treatment | Relevant Cell Lines | Pathway/Role | Citation |

| ALDH1 | Downregulated mRNA expression | CSC221 cells | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| CD133 | Downregulated mRNA expression | CSC221 cells | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| CD44 | Downregulated mRNA expression | CSC221 cells | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| Lgr5 | Downregulated mRNA expression | CSC221 cells | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| Musashi-1 | Downregulated mRNA expression | CSC221 cells | Cancer Stem Cell marker | wikipedia.orgwikipedia.orgijprajournal.combiorxiv.org |

| Gli-luc activity | Downregulated (dose-dependent) | HEK293T cells (reporter assay) | Hedgehog signaling pathway, transcriptional activity | wikipedia.org |

Experimental Approaches for Mechanism Delineation

To fully understand the molecular mechanisms by which this compound exerts its effects, researchers employ a variety of experimental approaches, often combining pharmacological interventions with genetic manipulations. These strategies help to pinpoint specific targets and pathways involved in the compound's activity.

Use of Pathway-Specific Inhibitors and Activators

The application of pathway-specific inhibitors and activators is a critical strategy for delineating the molecular mechanisms of action of a compound. By selectively modulating specific signaling pathways, researchers can determine if a compound's observed effects are mediated through those pathways. In the study of this compound, this approach was crucial in confirming the involvement of the Hedgehog (Hh) signaling pathway.

To confirm that this compound's activity in reducing colorectal cancer cell stemness was dependent on Gli and SMO, researchers conducted experiments in the presence of known Hh pathway inhibitors ijprajournal.com. Specifically, the Gli inhibitor GANT61 and the SMO inhibitor GDC-0449 were utilized ijprajournal.com. Both GANT61 and GDC-0449 treatment independently decreased the mRNA expression of ALDH1, a key cancer stem cell marker ijprajournal.com. Crucially, when this compound was applied in the presence of these inhibitors, it did not further decrease ALDH1 expression ijprajournal.com. This finding strongly suggests that this compound's inhibitory activity on colorectal cancer stemness is indeed dependent on Gli and SMO, acting upstream or at the level of these Hh pathway components ijprajournal.com.

Table 3: Impact of Pathway-Specific Inhibitors on this compound's Activity

| Inhibitor | Target | Effect on ALDH1 mRNA Expression (alone) | Effect of this compound in presence of Inhibitor | Implication for this compound's Mechanism | Citation |

| GANT61 | Gli | Decreased | No further decrease in ALDH1 expression by this compound | This compound's activity is Gli-dependent | ijprajournal.com |

| GDC-0449 | SMO | Decreased | No further decrease in ALDH1 expression by this compound | This compound's activity is SMO-dependent | ijprajournal.com |

Genetic Manipulation for Target Validation

Genetic manipulation techniques are indispensable for validating drug targets and understanding the precise roles of genes and proteins in disease processes guidetopharmacology.orgguidetoimmunopharmacology.org. These methodologies include gene knockout, gene silencing (e.g., using RNA interference or CRISPRi), and overexpression studies, which allow researchers to modulate the expression or function of specific genes to observe the phenotypic consequences guidetopharmacology.orgcloudna.cn. While the provided literature does not detail direct genetic manipulation of this compound's targets (Gli, SMO) in conjunction with this compound treatment, the use of pathway-specific inhibitors (GANT61 and GDC-0449) serves as a pharmacological form of target validation.

The observation that this compound's effects on cancer stemness are abrogated or not enhanced in the presence of Gli and SMO inhibitors effectively validates these proteins as key targets for this compound's action ijprajournal.com. This pharmacological validation mimics the outcomes expected from genetic manipulation, where the removal or inhibition of the target gene/protein would prevent the compound from exerting its effect. Therefore, although direct genetic manipulation of Gli or SMO in the context of this compound treatment is not explicitly described, the robust evidence from inhibitor studies strongly implicates these proteins as crucial molecular targets through which this compound suppresses colorectal cancer cell stemness ijprajournal.com. Future research could further solidify these findings by employing advanced genetic tools like CRISPR/Cas9 to precisely manipulate Gli and SMO expression in this compound-treated cells, providing definitive genetic validation of these targets.

Theoretical Implications and Prospective Research Avenues

Conceptual Contributions to Cancer Stem Cell Biology

Tumidulin has demonstrated significant inhibitory activity against the stemness potential of colorectal cancer (CRC) cells, offering crucial conceptual contributions to cancer stem cell (CSC) biology. Studies have shown that this compound, isolated from Niebla sp., effectively reduces spheroid formation in various CRC cell lines, including CSC221, DLD1, and HT29 cells nih.govmdpi.comresearchgate.netmdpi.com. This reduction in spheroid formation is a key indicator of decreased CSC self-renewal capacity nih.govmdpi.com.

Furthermore, this compound treatment leads to a downregulation of several critical cancer stem cell markers at both mRNA expression and protein levels. These markers include aldehyde dehydrogenase-1 (ALDH1), cluster of differentiation 133 (CD133), CD44, Lgr5, and Musashi-1 nih.govresearchgate.netmdpi.comcolab.ws. The suppression of these markers by this compound suggests its ability to disrupt the core mechanisms maintaining cancer stemness.

A significant conceptual contribution lies in this compound's mechanism of action, which involves the regulation of the Hedgehog (Hh) signaling pathway nih.govmdpi.comfrontiersin.org. This compound has been shown to decrease the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein (Gli) promoter. Western blotting confirmed a reduction in Gli1, Gli2, and Smoothened (SMO) protein levels following this compound treatment nih.govresearchgate.netmdpi.comcolab.ws. Crucially, the inhibitory activity of this compound was not observed in the presence of Gli and SMO inhibitors, indicating that its effect on CRC cell stemness is dependent on the Hh signaling pathway nih.govmdpi.com. This highlights this compound as a potential modulator of a key pathway implicated in various human cancers and CSC maintenance nih.gov.

The observed effects of this compound on CRC cell stemness are summarized in the following table:

| Effect on CRC Cells | Specifics | Supporting Evidence |

| Spheroid Formation Inhibition | Reduced spheroid number in CSC221, DLD1, and HT29 cells in a dose-dependent manner. | nih.govresearchgate.netmdpi.com |

| Downregulation of CSC Markers | Decreased mRNA and protein levels of ALDH1, CD133, CD44, Lgr5, Musashi-1. | nih.govresearchgate.netmdpi.comcolab.ws |

| Hedgehog Pathway Modulation | Decreased transcriptional activity of Gli promoter; reduced Gli1, Gli2, and SMO protein levels. Activity dependent on Gli and SMO. | nih.govresearchgate.netmdpi.comcolab.wsfrontiersin.org |

Exploration of Untapped Biological Activities and Mechanisms

While this compound's anti-stemness activity in colorectal cancer cells is well-documented nih.govmdpi.comresearchgate.netmdpi.com, its full spectrum of biological activities and underlying mechanisms remains an area for extensive prospective research. Lichens, the natural source of this compound, are known to produce a diverse array of secondary metabolites with various pharmacological properties, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities researchgate.netkoreascience.krscience.govscribd.comdokumen.pub. This broad bioactivity profile of lichen metabolites suggests that this compound may possess additional, as-yet-undiscovered biological activities.

Future research could focus on:

Investigating other cancer types: Given its efficacy against CRC CSCs, exploring this compound's potential in other cancer types and their respective stem cell populations could reveal broader anticancer applications.

Detailed mechanistic elucidation: While the Hedgehog pathway has been identified as a target, further in-depth studies using advanced molecular biology techniques could uncover additional signaling pathways, protein interactions, or epigenetic modifications influenced by this compound. This could involve exploring its impact on other CSC-related pathways like Wnt/β-catenin, Notch, or Hippo/YAP signaling, which are crucial for stem cell maintenance and tumor progression mdpi.com.

Antimicrobial or anti-inflammatory properties: Many lichen metabolites exhibit antimicrobial or anti-inflammatory effects researchgate.netscribd.comdokumen.pub. Investigating if this compound shares these properties could open new therapeutic avenues beyond oncology.

Synergistic effects: Research could explore this compound's potential to act synergistically with existing chemotherapeutic agents, particularly those that struggle with drug resistance due to CSCs. This could lead to combination therapies that enhance treatment efficacy and overcome resistance frontiersin.orgresearchgate.net.

Advanced Synthetic Methodologies for Structure-Activity Relationship Optimization

The complexity of natural products like this compound often presents challenges for large-scale production and structural modification. Developing advanced synthetic methodologies is crucial for optimizing this compound's structure-activity relationships (SAR) and enhancing its pharmaceutical potential.

Development of Novel Synthetic Routes to this compound and Analogs

The total synthesis of complex natural products is a challenging yet essential endeavor in medicinal chemistry, enabling the production of compounds in quantities sufficient for comprehensive biological evaluation and the creation of structural analogs engineering.org.cnrsc.orgekb.eg. Novel synthetic routes to this compound and its analogs would facilitate systematic modifications to its chemical structure, allowing for the precise investigation of how specific functional groups and structural motifs contribute to its biological activity and potency nih.govnih.gov.

Current synthetic strategies for complex molecules often involve retrosynthetic analysis to break down intricate structures into simpler building blocks, guiding the development of efficient synthesis pathways ekb.eg. Computational tools and software platforms are increasingly being utilized to discover novel synthetic routes and optimize reaction conditions, offering an unbiased approach to synthesis planning synthiaonline.comchemrxiv.org. Applying these advanced synthetic planning tools to this compound could lead to more efficient and scalable production methods, as well as the design of novel analogs with improved pharmacological profiles, including enhanced potency, selectivity, and stability.

Chemoenzymatic Approaches to Complex Natural Product Synthesis

Chemoenzymatic synthesis, which integrates the precision of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis, represents an avant-garde paradigm for the synthesis of complex natural products engineering.org.cnnih.govnih.govresearchgate.netmdpi.com. This approach can overcome limitations of traditional chemical synthesis by leveraging enzymes to perform highly selective reactions, such as stereoselective transformations or late-stage functionalizations, that are difficult to achieve through conventional methods nih.govnih.govresearchgate.net.

For this compound, a chemoenzymatic approach could offer significant advantages in constructing its intricate molecular architecture. Enzymes could be employed to:

Introduce stereocenters: Precisely control the stereochemistry of this compound and its analogs, which is often critical for biological activity mdpi.com.

Perform selective oxidations or reductions: Achieve specific modifications on the this compound scaffold without affecting other sensitive parts of the molecule nih.govnih.gov.

Improve scalability and sustainability: Chemoenzymatic reactions often operate under milder conditions, reducing the need for harsh reagents and solvents, thus offering a greener and potentially more scalable route to this compound and its derivatives nih.gov.

The application of chemoenzymatic strategies to this compound synthesis could lead to more efficient and sustainable production, paving the way for the development of a broader range of this compound analogs for SAR studies and drug development.

Integration of Omics Technologies in this compound Studies (e.g., Proteomics, Transcriptomics)

The integration of 'omics' technologies, such as proteomics and transcriptomics, offers a holistic and comprehensive approach to understanding the biological effects of compounds like this compound humanspecificresearch.orgsyncell.comresearchgate.netnih.gov. These technologies provide large-scale analyses of biological molecules, offering insights into the structure, function, and dynamics of organisms humanspecificresearch.org.

Transcriptomics: By analyzing the RNA transcripts produced by cells in response to this compound treatment, transcriptomics can provide a dynamic landscape of gene expression patterns humanspecificresearch.orgsyncell.com. This can reveal all genes whose expression is altered by this compound, offering a broader understanding of the cellular pathways and networks it influences beyond the already identified Hedgehog pathway. For example, it could identify novel target genes or upstream regulators affected by this compound.

Proteomics: The large-scale study of proteins, their abundance, modifications, and interactions, can bridge the gap between genetic information and functional protein players within the cell humanspecificresearch.orgsyncell.comresearchgate.net. Proteomics studies on this compound-treated cells could reveal the actual protein targets and downstream effectors, providing a more direct understanding of its molecular mechanism. Spatial proteomics, in particular, could pinpoint the exact locations of these proteins within tissues and cells, adding crucial spatial context syncell.com.

Integrating data from transcriptomics and proteomics would allow researchers to:

Validate findings: Confirm whether changes observed at the RNA level translate into corresponding changes in protein expression and localization syncell.com.

Gain functional insights: Understand the functional implications of gene expression changes by identifying the actual proteins involved in cellular processes affected by this compound syncell.com.

Identify novel biomarkers and targets: Uncover new molecular signatures or protein targets that could serve as biomarkers for this compound's efficacy or as novel therapeutic targets in cancer humanspecificresearch.org.

Develop a systems biology view: Provide a comprehensive understanding of this compound's impact on the entire cellular system, revealing complex interactions and regulatory networks that might be missed by single-omics approaches researchgate.netembopress.org.

Computational and In Silico Modeling for Predictive Research

Computational and in silico modeling approaches are increasingly vital in drug discovery and development, offering cost-effective and efficient ways to predict molecular interactions, optimize drug candidates, and understand complex biological systems polito.itpharmafeatures.comnih.govcoriolis-pharma.comnih.gov. For this compound, these methods can play a significant role in predictive research:

Structure-based drug design (SBDD): In silico methods like molecular docking and molecular dynamics simulations can predict how this compound interacts with its known protein targets (e.g., components of the Hedgehog pathway like Gli and SMO) at an atomic level polito.it. This can provide insights into the precise binding sites and interaction forces, which are crucial for rational drug design and optimization.

Virtual screening: Large libraries of compounds, including this compound analogs, can be virtually screened against potential targets to identify new compounds with desired binding affinities or biological activities pharmafeatures.com. This can accelerate the discovery of more potent or selective this compound derivatives.

ADME/Tox prediction: Computational models can predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, helping to identify potential liabilities early in the development process and guide modifications to improve its drug-like characteristics nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models can be built using existing biological activity data of this compound and its analogs to establish mathematical relationships between chemical structure and biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, guiding synthetic efforts towards compounds with improved efficacy nih.gov.

Systems pharmacology modeling: More advanced in silico models can simulate this compound's effects within complex biological networks, predicting its impact on multiple pathways and cellular processes. This can help to understand polypharmacology and potential off-target effects.

These computational tools can significantly reduce the time and resources required for experimental research, allowing for a more targeted and efficient exploration of this compound's therapeutic potential.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that can provide atomic-level insights into the interactions between small molecules, such as this compound, and their biological targets. While specific published molecular docking or dynamics studies focusing solely on this compound are not extensively reported in the literature, the application of these methods holds significant promise for understanding its anti-cancer stemness activity.

Given that this compound has been shown to decrease the expression of cancer stem markers and modulate the Hedgehog signaling pathway by reducing Gli and Smoothened (SMO) protein levels, molecular docking could be employed to predict how this compound binds to key proteins within this pathway, such as Gli transcription factors or SMO receptors nih.govresearchgate.net. This would involve computationally fitting the 3D structure of this compound into the binding pockets of these target proteins to identify favorable binding poses and estimate binding affinities nih.govmdpi.commdpi.com. Such studies could elucidate the specific amino acid residues involved in the interaction, providing a structural basis for its observed biological effects.

Furthermore, molecular dynamics simulations could extend these docking insights by simulating the dynamic behavior of the this compound-protein complex over time. This would allow researchers to assess the stability of the predicted binding interactions, observe conformational changes in both the ligand and the protein upon binding, and explore the energetic landscape of the interaction researchgate.net. For instance, understanding how this compound's binding affects the activation or inhibition of Gli and SMO proteins could guide the design of more potent and selective analogs. The successful application of molecular docking has been demonstrated for various anticancer agents and natural products, including other lichen-derived compounds, underscoring its relevance for this compound research researchgate.netresearchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity nih.govmdpi.com. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or structurally modified compounds without the need for extensive experimental testing.

For this compound, while direct QSAR studies are not widely detailed, this methodology is highly applicable. Given its established activity against colorectal cancer cell stemness, QSAR models could be developed using this compound and its structural analogs (if available, or synthetically derived) to identify the specific physicochemical properties and structural features that are crucial for its inhibitory effects nih.govresearchgate.net. This could involve correlating parameters such as molecular weight, lipophilicity, electronic properties, and specific functional groups with the observed biological potency.

The insights gained from QSAR modeling could facilitate the rational design of novel this compound derivatives with enhanced anti-cancer stemness activity, improved bioavailability, or reduced off-target effects. By predicting the activity of untested compounds, QSAR can significantly streamline the drug discovery process, enabling researchers to prioritize synthesis and experimental validation of compounds with the highest predicted efficacy nih.govmdpi.comresearchgate.net.

Future Directions in Lichen Metabolite Research for Academic Innovation

Lichen secondary metabolites, including this compound, represent a vast and largely untapped reservoir of chemically diverse and biologically active compounds with significant potential for academic innovation in drug discovery researchgate.netmediresonline.orgglobalresearchonline.netmdpi.comnih.govmattioli1885journals.comresearchgate.net. Future research directions should focus on several key areas to fully realize this potential:

Elucidation of Detailed Molecular Targets and Mechanisms : While this compound's impact on the Hedgehog signaling pathway and cancer stem markers is known, further in-depth studies are needed to precisely map its molecular targets and the cascade of events triggered upon binding nih.govresearchgate.netmdpi.com. This could involve proteomic and transcriptomic analyses to identify all affected proteins and genes, providing a comprehensive understanding of its mechanism of action.

Sustainable Production and Supply : The reliance on wild-collected lichens poses challenges for consistent and large-scale supply. Academic innovation is needed to develop efficient methods for the in vitro cultivation of lichen mycobionts and photobionts, or even the entire symbiotic thallus, in bioreactors to produce this compound and other valuable metabolites sustainably researchgate.netglobalresearchonline.net. Synthetic biology approaches could also be explored to engineer microorganisms for the biosynthesis of this compound.

Bioavailability and Delivery Systems : Many natural products suffer from poor solubility and bioavailability. Future research should investigate advanced drug delivery systems, such as nanoparticles, to improve the pharmacokinetic profiles of this compound, enhancing its efficacy and reducing the required dosage mdpi.com.

Integrated Omics Approaches : The application of genomics, metagenomics, and proteomics to lichen research is still in its nascent stages but holds immense promise nih.govresearchgate.nettci-thaijo.org. These "omics" technologies can help uncover novel biosynthetic pathways for this compound and other metabolites, identify new enzymes involved in their production, and reveal the complex interplay between the fungal and algal partners in lichen symbiosis. This integrated understanding can lead to the discovery of entirely new compounds or more efficient production methods.

Combination Therapies and Resistance Modulation : Exploring this compound's potential in combination with existing chemotherapeutic agents could offer synergistic effects, overcome drug resistance, or reduce the toxicity of conventional treatments researchgate.netmdpi.com. Research into how this compound influences drug resistance mechanisms in cancer cells would be particularly valuable.

Addressing Specificity and Off-Target Effects : As with any potential therapeutic agent, ensuring high specificity and minimizing off-target effects is critical. Future studies should focus on structural modifications of this compound to enhance its selectivity for cancer stem cells while reducing potential side effects researchgate.net.

By integrating advanced computational tools with cutting-edge biotechnological and biological research, the academic community can unlock the full therapeutic potential of this compound and other lichen-derived compounds, paving the way for innovative treatments and a deeper understanding of natural product chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。